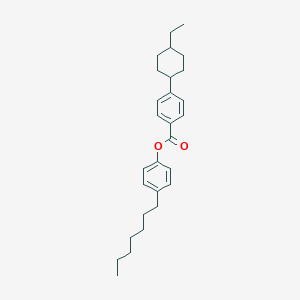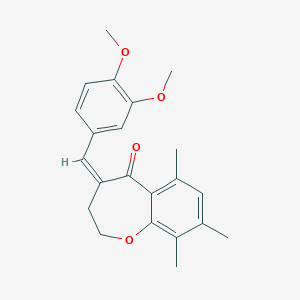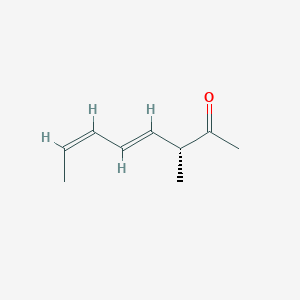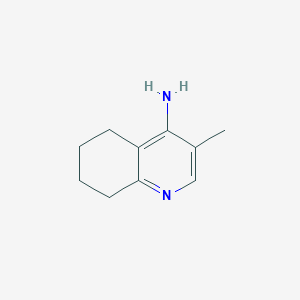
3-Methyl-5,6,7,8-tetrahydroquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5,6,7,8-tetrahydroquinolin-4-amine is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as 3-Methyl-THQA and is a derivative of tetrahydroquinoline. It has been found to have several biochemical and physiological effects, making it a promising candidate for future research.
Mecanismo De Acción
The mechanism of action of 3-Methyl-THQA is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been found to interact with several receptors in the body, including the NMDA receptor, the dopamine receptor, and the sigma receptor. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-THQA has been found to have several biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from oxidative stress. It has also been found to have anti-inflammatory properties, making it useful in studying inflammatory diseases. Additionally, it has been found to have neuroprotective properties, which can help protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Methyl-THQA in lab experiments is its high purity and yield. This makes it easier to obtain accurate and reproducible results. Additionally, its diverse range of properties makes it useful in studying various diseases and conditions. However, one limitation of using this compound is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for the study of 3-Methyl-THQA. One potential area of research is its use in studying neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective properties, which could make it a promising candidate for the development of new treatments for these diseases. Additionally, its antioxidant and anti-inflammatory properties make it useful in studying other diseases, such as cancer and cardiovascular disease. Further research is needed to fully understand the potential of this compound in various scientific research applications.
Métodos De Síntesis
The synthesis of 3-Methyl-THQA involves a multi-step process that starts with the reaction of aniline and ethyl acetoacetate. The resulting product is then subjected to a series of reactions, including cyclization, reduction, and methylation, to obtain the final product. The synthesis of this compound has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
3-Methyl-THQA has been extensively studied for its potential use in scientific research applications. It has been found to have several properties that make it a promising candidate for various studies. For example, it has been found to have antioxidant properties, making it useful in studying oxidative stress-related diseases. It has also been found to have neuroprotective properties, making it useful in studying neurodegenerative diseases.
Propiedades
Número CAS |
120738-18-3 |
|---|---|
Nombre del producto |
3-Methyl-5,6,7,8-tetrahydroquinolin-4-amine |
Fórmula molecular |
C10H14N2 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
3-methyl-5,6,7,8-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C10H14N2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h6H,2-5H2,1H3,(H2,11,12) |
Clave InChI |
FMLKCOMXDIQDRK-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2CCCCC2=C1N |
SMILES canónico |
CC1=CN=C2CCCCC2=C1N |
Sinónimos |
4-Quinolinamine, 5,6,7,8-tetrahydro-3-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



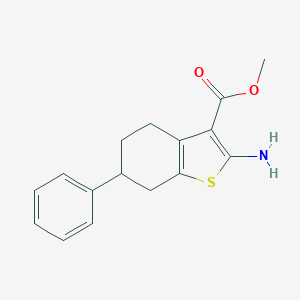
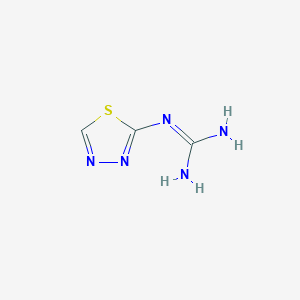
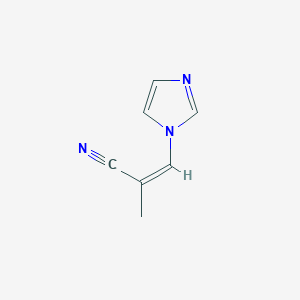
![2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B55616.png)
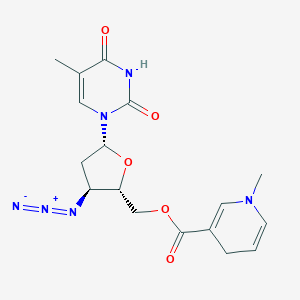
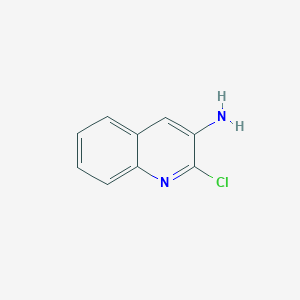
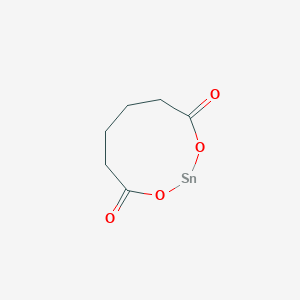
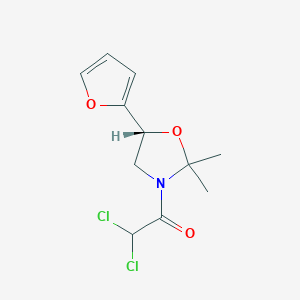
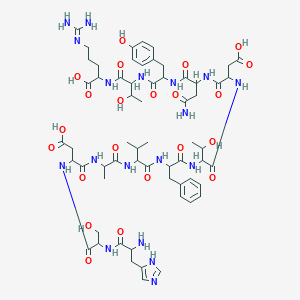
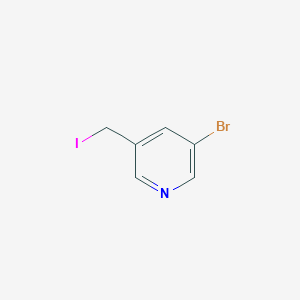
![1-Azabicyclo[2.2.1]heptane-4-carboxamide](/img/structure/B55628.png)
